molecular formula C8H8BrClN2S B13446294 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

Cat. No.: B13446294
M. Wt: 279.59 g/mol
InChI Key: IKORHZOGMTYWQG-UHFFFAOYSA-N
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Description

1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a methanamine group attached to the 2nd position, forming a hydrochloride salt

Preparation Methods

The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Properties

Molecular Formula

C8H8BrClN2S

Molecular Weight

279.59 g/mol

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7BrN2S.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H

InChI Key

IKORHZOGMTYWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CN.Cl

Origin of Product

United States

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